Cas no 301225-58-1 (1-Boc-4-Propylaminopiperidine)

1-Boc-4-Propylaminopiperidine is a protected piperidine derivative featuring a Boc (tert-butoxycarbonyl) group at the 1-position and a propylamino substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research and drug development. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating further functionalization. The propylamino side chain enhances reactivity for subsequent modifications, such as alkylation or acylation. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, including the synthesis of bioactive molecules and heterocyclic scaffolds. The compound is typically handled under inert conditions to preserve its integrity.
1-Boc-4-Propylaminopiperidine structure
1-Boc-4-Propylaminopiperidine structure
商品名:1-Boc-4-Propylaminopiperidine
CAS番号:301225-58-1
MF:C13H26N2O2
メガワット:242.3577
MDL:MFCD07367771
CID:67535
PubChem ID:22458258

1-Boc-4-Propylaminopiperidine 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-(propylamino)piperidine-1-carboxylate
    • 1-Boc-4-propylaminopiperidine
    • 4-PROPYLAMINO-1-BOC-PIPERIDINE,
    • 4-Propylamino-piperidine-1-carboxylic acid tert-butyl ester
    • 4-(Prop-1-ylamino)piperidine,N1-BOC protected
    • 4-(propylamino)piperidine-1-carboxylic acid tert-butyl ester
    • 4-N-(prop-1-yl)Amino-1-tert-butoxycarbonylpiperidine
    • 4-Propylamino-1-Boc-piperidine
    • PubChem11430
    • tert-butyl4-(propylamino)piperidine-1-carboxylate
    • 1-N-Boc-4-Propylaminopiperidine
    • ANTLLZTXAVHLAU-UHFFFAOYSA-N
    • AK144203
    • V5013
    • ST24049998
    • A18597
    • 225P581
    • Z13414123
    • DS-7793
    • EN300-45369
    • 4-(Prop-1-ylamino)piperidine, N1-BOC protected
    • SB36466
    • 1-Piperidinecarboxylic acid, 4-(propylamino)-, 1,1-dimethylethyl ester
    • MFCD07367771
    • AKOS009847690
    • CS-0152068
    • 4-(n-(prop-1-yl)amino)-1-tert-butoxycarbonylpiperidine
    • FT-0603855
    • AMY4924
    • Z445138368
    • S12055
    • SCHEMBL3315489
    • DTXSID40625751
    • 301225-58-1
    • DB-068225
    • 1-Boc-4-Propylaminopiperidine
    • MDL: MFCD07367771
    • インチ: 1S/C13H26N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
    • InChIKey: ANTLLZTXAVHLAU-UHFFFAOYSA-N
    • ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 242.19900
  • どういたいしつりょう: 242.199
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 41.6

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.0±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 322.6°C at 760 mmHg
  • フラッシュポイント: 148.9±25.9 °C
  • 屈折率: 1.484
  • PSA: 41.57000
  • LogP: 2.71430
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

1-Boc-4-Propylaminopiperidine セキュリティ情報

1-Boc-4-Propylaminopiperidine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Boc-4-Propylaminopiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR16031-10g
4-(Prop-1-ylamino)piperidine, N1-BOC protected
301225-58-1 97%
10g
£84.00 2023-09-01
Enamine
EN300-45369-0.5g
tert-butyl 4-(propylamino)piperidine-1-carboxylate
301225-58-1 95.0%
0.5g
$19.0 2025-02-20
Enamine
EN300-45369-5.0g
tert-butyl 4-(propylamino)piperidine-1-carboxylate
301225-58-1 95.0%
5.0g
$51.0 2025-02-20
Chemenu
CM252040-25g
tert-Butyl 4-(propylamino)piperidine-1-carboxylate
301225-58-1 97%
25g
$186 2022-12-31
Ambeed
A172639-25g
tert-Butyl 4-(propylamino)piperidine-1-carboxylate
301225-58-1 97%
25g
$181.0 2024-04-20
Apollo Scientific
OR16031-5g
4-(Prop-1-ylamino)piperidine, N1-BOC protected
301225-58-1 98+%
5g
£60.00 2025-02-19
Alichem
A129004028-10g
tert-Butyl 4-(propylamino)piperidine-1-carboxylate
301225-58-1 97%
10g
$234.30 2023-09-02
Enamine
EN300-45369-0.05g
tert-butyl 4-(propylamino)piperidine-1-carboxylate
301225-58-1 95.0%
0.05g
$19.0 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0344-5g
4-Propylamino-piperidine-1-carboxylic acid tert-butyl ester
301225-58-1 96%
5g
1187.26CNY 2021-05-08
1PlusChem
1P00I63T-25g
1-Piperidinecarboxylic acid, 4-(propylamino)-, 1,1-dimethylethyl ester
301225-58-1 95%
25g
$489.00 2024-05-06

1-Boc-4-Propylaminopiperidine 合成方法

1-Boc-4-Propylaminopiperidine 関連文献

1-Boc-4-Propylaminopiperidineに関する追加情報

Professional Introduction to Compound with CAS No. 301225-58-1 and Product Name: 1-Boc-4-Propylaminopiperidine

1-Boc-4-Propylaminopiperidine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With a Chemical Abstracts Service (CAS) number of 301225-58-1, this compound represents a critical intermediate in the synthesis of various bioactive molecules. The structure of 1-Boc-4-Propylaminopiperidine consists of a piperidine ring substituted with a Boc (tert-butoxycarbonyl) group at the 1-position and a propylamine moiety at the 4-position. This unique configuration makes it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

The significance of 1-Boc-4-Propylaminopiperidine lies in its versatility as a precursor for more complex molecules. Piperidine derivatives are widely recognized for their role in drug design due to their ability to mimic natural amino acid structures, thereby enhancing binding affinity and pharmacological activity. The Boc group, on the other hand, serves as an protecting group for the amine functionality, allowing for selective modifications during synthetic pathways. This dual functionality makes 1-Boc-4-Propylaminopiperidine an indispensable tool in the synthesis of peptidomimetics, kinase inhibitors, and other targeted therapies.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets, including cancer, inflammation, and neurodegenerative diseases. The propylamine substituent in 1-Boc-4-Propylaminopiperidine provides a flexible scaffold for designing molecules that can interact with biological receptors or enzymes. For instance, studies have shown that piperidine-based compounds can exhibit potent activity against tyrosine kinases, which are crucial in cancer signaling pathways. The Boc protection allows researchers to introduce additional functional groups without interfering with the amine moiety, enabling the creation of highly tailored compounds.

One of the most compelling applications of 1-Boc-4-Propylaminopiperidine is in the development of central nervous system (CNS) drugs. Piperidine derivatives have demonstrated efficacy in treating conditions such as depression, anxiety, and Parkinson's disease due to their ability to modulate neurotransmitter systems. The propylamine group enhances lipophilicity, facilitating blood-brain barrier penetration, while the Boc protection ensures controlled modification during synthesis. Recent advancements in medicinal chemistry have leveraged this compound to design next-generation neuromodulators with improved pharmacokinetic profiles.

The synthesis of 1-Boc-4-Propylaminopiperidine typically involves multi-step organic reactions starting from commercially available precursors. Key steps include nucleophilic substitution reactions to introduce the propylamine moiety followed by Boc group protection via reaction with di-tert-butyl dicarbonate (Boc2O). The process requires careful optimization to ensure high yield and purity, which are critical for pharmaceutical applications. Advances in catalytic methods and green chemistry have also contributed to more efficient synthetic routes, reducing waste and improving sustainability.

From a computational chemistry perspective, 1-Boc-4-Propylaminopiperidine has been extensively studied to understand its molecular interactions and pharmacological properties. Molecular docking simulations have revealed that this compound can bind effectively to various protein targets, including enzymes and receptors involved in metabolic disorders and infectious diseases. These studies not only provide insights into its mechanism of action but also guide the design of analogs with enhanced potency and selectivity. The integration of machine learning algorithms has further accelerated the discovery process by predicting optimal modifications based on structural data.

The pharmaceutical industry has recognized the potential of 1-Boc-4-Propylaminopiperidine as a key intermediate in drug development pipelines. Several biotech companies have incorporated this compound into their libraries for screening against diverse disease targets. Its modular structure allows for rapid diversification through combinatorial chemistry approaches, enabling high-throughput screening programs to identify lead candidates efficiently. Collaborative efforts between academic researchers and industry partners have led to novel drug candidates entering clinical trials, highlighting its importance in modern drug discovery.

Looking ahead, the future prospects of 1-Boc-4-Propylaminopiperidine are promising as new methodologies emerge in synthetic chemistry and drug design. Innovations such as flow chemistry and biocatalysis offer opportunities to streamline its production while maintaining high quality standards. Additionally, the growing interest in personalized medicine suggests that piperidine derivatives like this one will play a pivotal role in developing targeted therapies tailored to individual patient needs. As research continues to uncover new applications, 1-Boc-4-Propylaminopiperidine is poised to remain a cornerstone in pharmaceutical innovation.

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